3-Nitrothiophene-2-carbonitrile
Overview
Description
3-Nitrothiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with a nitro group at the 3-position and a cyano group at the 2-position.
Preparation Methods
The synthesis of 3-Nitrothiophene-2-carbonitrile can be achieved through several methods. One common approach involves the nitration of thiophene-2-carbonitrile using a mixture of nitric acid and sulfuric acid. This reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Nitrothiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Nitrothiophene-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Nitrothiophene-2-carbonitrile and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular pathways involved in cell proliferation .
Comparison with Similar Compounds
3-Nitrothiophene-2-carbonitrile can be compared with other thiophene derivatives, such as:
Thiophene-2-carbonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Amino-1-benzothiophene-2-carbonitrile: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
4H-chromene-3-carbonitrile: A structurally different compound with distinct applications, particularly in the inhibition of tyrosinase enzyme activity.
Properties
IUPAC Name |
3-nitrothiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2S/c6-3-5-4(7(8)9)1-2-10-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDUMKHQWFEBPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470582 | |
Record name | 3-nitrothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85598-51-2 | |
Record name | 3-Nitro-2-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85598-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-nitrothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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